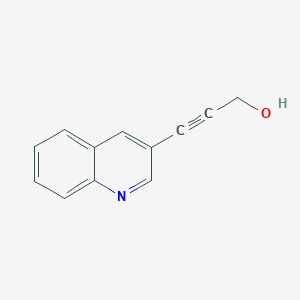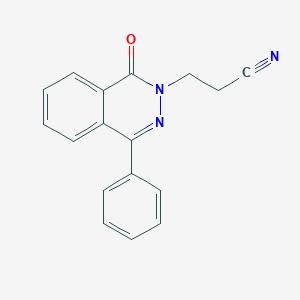
3-(1-Oxo-4-phenylphthalazin-2(1H)-YL)propanenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1-Oxo-4-phenylphthalazin-2(1H)-YL)propanenitrile, also known as PPD-105, is a synthetic compound that has been studied for its potential use in scientific research. This compound belongs to the class of phthalazinone derivatives and has been found to exhibit interesting biological activities.
Mechanism of Action
The mechanism of action of 3-(1-Oxo-4-phenylphthalazin-2(1H)-YL)propanenitrile is not fully understood. However, studies have suggested that the compound may exert its biological effects through the modulation of various signaling pathways in the body. 3-(1-Oxo-4-phenylphthalazin-2(1H)-YL)propanenitrile has been found to inhibit the activity of certain enzymes and proteins, which may contribute to its anti-inflammatory and anticancer properties.
Biochemical and Physiological Effects:
Studies have shown that 3-(1-Oxo-4-phenylphthalazin-2(1H)-YL)propanenitrile exhibits a range of biochemical and physiological effects. The compound has been found to reduce inflammation in the body by inhibiting the activity of certain enzymes and proteins. 3-(1-Oxo-4-phenylphthalazin-2(1H)-YL)propanenitrile has also been shown to have antioxidant properties, which may help to protect cells from damage caused by oxidative stress. In addition, the compound has been found to have anticancer properties, which may make it a potential therapeutic agent for the treatment of cancer.
Advantages and Limitations for Lab Experiments
One of the advantages of using 3-(1-Oxo-4-phenylphthalazin-2(1H)-YL)propanenitrile in lab experiments is that it has been found to exhibit interesting biological activities. This makes it a potentially useful compound for studying various biological processes in the body. However, one limitation of using 3-(1-Oxo-4-phenylphthalazin-2(1H)-YL)propanenitrile is that its mechanism of action is not fully understood. This makes it difficult to interpret the results of experiments involving the compound.
Future Directions
There are several future directions for research involving 3-(1-Oxo-4-phenylphthalazin-2(1H)-YL)propanenitrile. One potential area of research is the development of 3-(1-Oxo-4-phenylphthalazin-2(1H)-YL)propanenitrile as a therapeutic agent for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Another area of research is the investigation of the compound's anticancer properties. Further studies are also needed to fully understand the mechanism of action of 3-(1-Oxo-4-phenylphthalazin-2(1H)-YL)propanenitrile and to identify potential side effects associated with its use.
Conclusion:
In conclusion, 3-(1-Oxo-4-phenylphthalazin-2(1H)-YL)propanenitrile is a synthetic compound that has been studied for its potential use in scientific research. The compound exhibits interesting biological activities, including anti-inflammatory, antioxidant, and anticancer properties. 3-(1-Oxo-4-phenylphthalazin-2(1H)-YL)propanenitrile has potential as a therapeutic agent for the treatment of neurodegenerative diseases and cancer. However, further research is needed to fully understand the compound's mechanism of action and potential side effects.
Synthesis Methods
The synthesis of 3-(1-Oxo-4-phenylphthalazin-2(1H)-YL)propanenitrile has been reported in the literature. The compound can be synthesized by reacting 4-phenylphthalazin-1(2H)-one with ethyl cyanoacetate in the presence of a base such as potassium carbonate. The resulting product is then subjected to a series of reactions to yield 3-(1-Oxo-4-phenylphthalazin-2(1H)-YL)propanenitrile.
Scientific Research Applications
3-(1-Oxo-4-phenylphthalazin-2(1H)-YL)propanenitrile has been studied for its potential use in scientific research. The compound has been found to exhibit interesting biological activities, including anti-inflammatory, antioxidant, and anticancer properties. 3-(1-Oxo-4-phenylphthalazin-2(1H)-YL)propanenitrile has also been shown to have potential as a therapeutic agent for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
properties
CAS RN |
76972-37-7 |
|---|---|
Molecular Formula |
C17H13N3O |
Molecular Weight |
275.3 g/mol |
IUPAC Name |
3-(1-oxo-4-phenylphthalazin-2-yl)propanenitrile |
InChI |
InChI=1S/C17H13N3O/c18-11-6-12-20-17(21)15-10-5-4-9-14(15)16(19-20)13-7-2-1-3-8-13/h1-5,7-10H,6,12H2 |
InChI Key |
UMOKWKQAKXBSFF-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=NN(C(=O)C3=CC=CC=C32)CCC#N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(C(=O)C3=CC=CC=C32)CCC#N |
solubility |
12.2 [ug/mL] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



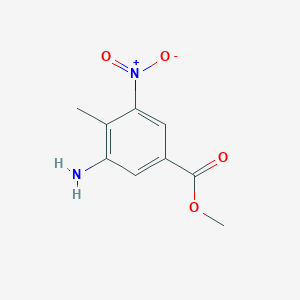
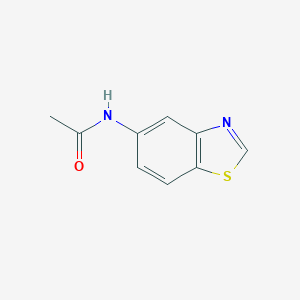
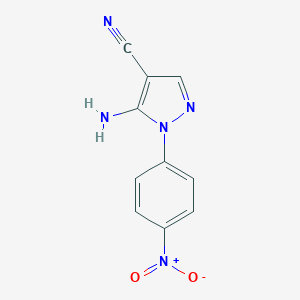


![[(1-methyl-1H-imidazol-2-yl)sulfanyl]acetic acid](/img/structure/B184833.png)
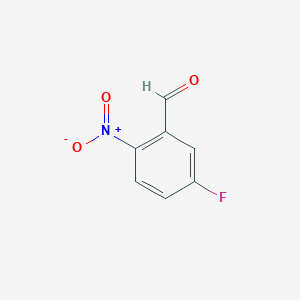
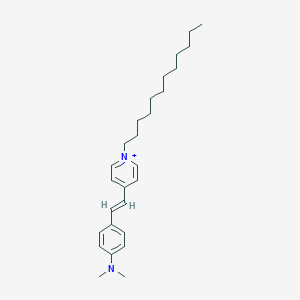



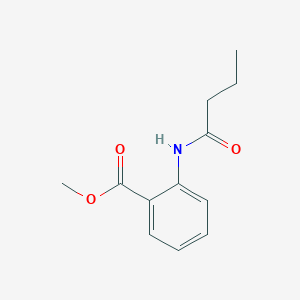
![3-amino-N-(3-methylphenyl)-5,6,7,8,9,10-hexahydrocycloocta[b]thieno[3,2-e]pyridine-2-carboxamide](/img/structure/B184846.png)
